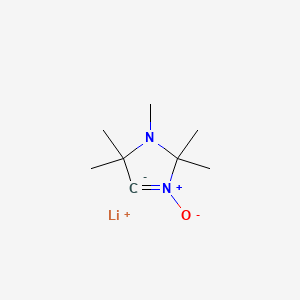
lithium;1,2,2,5,5-pentamethyl-3-oxido-4H-imidazol-3-ium-4-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of lithium;1,2,2,5,5-pentamethyl-3-oxido-4H-imidazol-3-ium-4-ide involves the reaction of 1,2,2,5,5-pentamethyl-4H-imidazol-3-ium-4-ide with a lithium reagent under controlled conditions . The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Lithium;1,2,2,5,5-pentamethyl-3-oxido-4H-imidazol-3-ium-4-ide undergoes various chemical reactions, including:
Reduction: It can be reduced using suitable reducing agents to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Lithium;1,2,2,5,5-pentamethyl-3-oxido-4H-imidazol-3-ium-4-ide has several scientific research applications:
Mechanism of Action
The mechanism of action of lithium;1,2,2,5,5-pentamethyl-3-oxido-4H-imidazol-3-ium-4-ide involves its interaction with specific molecular targets and pathways . The compound can inhibit certain enzymes and modulate signaling pathways, leading to its observed effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Lithium;1,2,2,5,5-pentamethyl-3-oxido-4H-imidazol-3-ium-4-ide can be compared with other similar compounds, such as:
1,2,2,5,5-pentamethyl-4H-imidazol-3-ium-4-ide: A precursor in the synthesis of the lithium compound.
Other imidazole derivatives: These compounds share similar structural features and chemical properties but may differ in their specific applications and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the lithium ion, which imparts distinct chemical and physical properties .
Properties
CAS No. |
390749-13-0 |
|---|---|
Molecular Formula |
C8H15LiN2O |
Molecular Weight |
162.2 g/mol |
IUPAC Name |
lithium;1,2,2,5,5-pentamethyl-3-oxido-4H-imidazol-3-ium-4-ide |
InChI |
InChI=1S/C8H15N2O.Li/c1-7(2)6-10(11)8(3,4)9(7)5;/h1-5H3;/q-1;+1 |
InChI Key |
UISNDSXZIPJTPN-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC1([C-]=[N+](C(N1C)(C)C)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


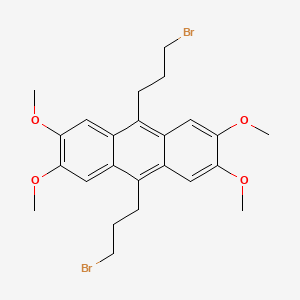
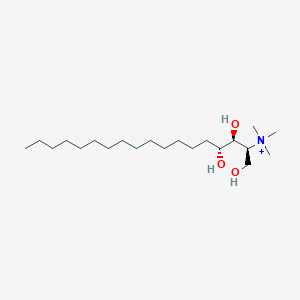

![Thiophene, 2-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14245383.png)
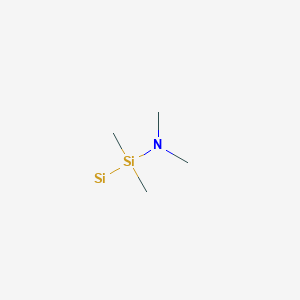
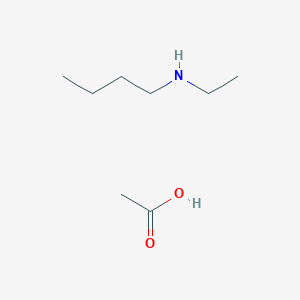
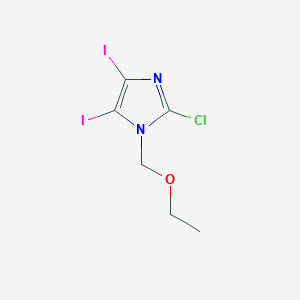
![L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-](/img/structure/B14245419.png)
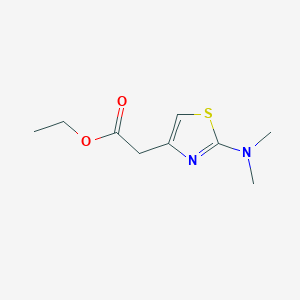
![4-{4-(3-Methylphenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14245440.png)


![5-(Benzyloxy)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[3,2-b]pyridine](/img/structure/B14245456.png)
![But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane](/img/structure/B14245459.png)
